1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)
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Overview
Description
1-Naphthyl phosphate potassium salt is a chemical compound with the molecular formula C₁₀H₇K₂O₄P. It is a non-specific phosphatase inhibitor, which means it can inhibit the activity of various phosphatases, including acid, alkaline, and protein phosphatases . This compound is widely used in biochemical research and enzyme analysis due to its ability to act as a substrate for the determination of prostatic acid phosphatase .
Mechanism of Action
Target of Action
The primary target of 1-Naphthyl phosphate potassium salt is non-specific phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play crucial roles in cellular processes such as cell signaling, metabolism, and protein regulation .
Mode of Action
1-Naphthyl phosphate potassium salt acts as a non-specific phosphatase inhibitor . It inhibits the action of acid, alkaline, and protein phosphatases . By inhibiting these enzymes, it can affect various biochemical processes in the cell, including the process of splice correction .
Biochemical Pathways
The compound’s inhibition of phosphatases impacts various biochemical pathways. One notable effect is the decrease in the splice-correcting effect . Splicing is a critical process in gene expression where introns are removed from the pre-mRNA and exons are joined together. By inhibiting phosphatases and subsequently decreasing the splice-correcting effect, 1-Naphthyl phosphate potassium salt can influence gene expression .
Pharmacokinetics
Its solubility in water is reported to be 50 mg/ml , which could influence its bioavailability and distribution in the body.
Result of Action
The inhibition of phosphatases by 1-Naphthyl phosphate potassium salt leads to a decrease in the splice-correcting effect . This could potentially alter the expression of certain genes, impacting cellular functions and processes .
Biochemical Analysis
Biochemical Properties
1-Naphthyl phosphate potassium salt is a non-specific phosphatase inhibitor which acts on acid, alkaline, and protein phosphatases . Upon hydrolyzation, 1-naphthol is released . By simultaneous coupling with a diazonium salt, the corresponding azo-dye is formed . Naphthols can also be detected by fluorescence analysis .
Cellular Effects
The cellular effects of 1-Naphthyl phosphate potassium salt are primarily due to its role as a non-specific phosphatase inhibitor . Phosphatases are enzymes that remove phosphate groups from other molecules, including proteins, altering their function. By inhibiting these enzymes, 1-Naphthyl phosphate potassium salt can influence a wide range of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Naphthyl phosphate potassium salt exerts its effects through its interactions with phosphatases . As a non-specific phosphatase inhibitor, it can bind to these enzymes and prevent them from removing phosphate groups from their target molecules . This can lead to changes in the activity of these target molecules, potentially influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-Naphthyl phosphate potassium salt can change over time in laboratory settings . For example, 1-naphthol is released upon hydrolyzation . Over time, this could lead to changes in the compound’s activity and effects on cellular function .
Metabolic Pathways
1-Naphthyl phosphate potassium salt is involved in the metabolic pathways related to phosphatases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl phosphate potassium salt can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl₃) in the presence of a base such as potassium hydroxide (KOH). The reaction typically proceeds as follows:
- Dissolve 1-naphthol in a suitable solvent like dichloromethane.
- Add phosphorus oxychloride dropwise while maintaining the reaction mixture at a low temperature.
- Gradually add potassium hydroxide to neutralize the reaction mixture.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of 1-naphthyl phosphate potassium salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl phosphate potassium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN₃) to form azido derivatives.
Major Products Formed
Hydrolysis: 1-naphthol and phosphoric acid.
Oxidation: Naphthoquinone derivatives.
Substitution: Azido derivatives.
Scientific Research Applications
1-Naphthyl phosphate potassium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Naphthyl phosphate potassium salt can be compared with other similar compounds, such as:
1-Naphthyl phosphate monosodium salt monohydrate: Similar in structure and function but differs in the counterion (sodium instead of potassium).
2-Naphthyl phosphate sodium salt: Another naphthyl phosphate derivative with the phosphate group attached to the second position of the naphthalene ring.
4-Nitrophenyl phosphate: A commonly used phosphatase substrate that releases 4-nitrophenol upon hydrolysis.
1-Naphthyl phosphate potassium salt is unique due to its specific inhibition of a wide range of phosphatases and its applications in various biochemical assays .
Properties
CAS No. |
100929-85-9 |
---|---|
Molecular Formula |
C10H8KO4P |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
potassium;naphthalen-1-yl hydrogen phosphate |
InChI |
InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 |
InChI Key |
HLDMCOOHPHVMCN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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